Methyl 3-imino-3-methoxypropanoate hydrochloride

Description

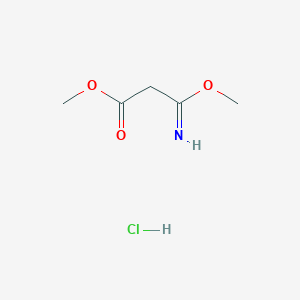

Methyl 3-imino-3-methoxypropanoate hydrochloride (hypothetical structure based on nomenclature conventions) is a hydrochloride salt of a methyl ester derivative featuring an imino group (=NH) and a methoxy group (-OCH₃) at the 3-position of the propanoate backbone. These compounds typically serve as intermediates in pharmaceutical synthesis, leveraging their reactive amino or imino groups for further functionalization. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.

Properties

Molecular Formula |

C5H10ClNO3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

methyl 3-imino-3-methoxypropanoate;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c1-8-4(6)3-5(7)9-2;/h6H,3H2,1-2H3;1H |

InChI Key |

LYTFRZOASFKWER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A method described in CN106966995B involves the condensation of 4-tert-butylbenzohydrazide with ethyl 3-ethoxy-3-iminopropionate in a low-boiling ester solvent (e.g., ethyl acetate or methyl formate). The intermediate 3-[2-(4-tert-butylphenyl)hydrazinyl]-3-iminopropionate undergoes alkaline hydrolysis followed by acidification to yield the target compound.

Key Steps:

-

Condensation :

-

Reactants : 4-tert-butylbenzohydrazide and ethyl 3-ethoxy-3-iminopropionate (molar ratio 1:1.1–1.3).

-

Solvent : Ethyl acetate.

-

Conditions : 50–100°C, 3–5 hours.

-

Yield : ~90% for the intermediate.

-

-

Hydrolysis :

-

Base : Saturated sodium carbonate (pH 10–13).

-

Temperature : 70–90°C for 3–5 hours.

-

Acidification : Dilute HCl (18–20%) to pH 7.

-

Final Yield : 74–85% after crystallization.

-

Advantages:

-

High purity (≥99% intermediate).

-

Solvent recyclability (≥97% recovery).

Iminoether Hydrochloride Formation from Hydroxy Nitriles

Reaction Overview

As detailed in EP0463676A1, this method involves reacting a hydroxy nitrile (e.g., 2-hydroxypropionitrile) with anhydrous methanol and HCl gas to form an iminoether hydrochloride, which is subsequently hydrolyzed.

Key Steps:

-

Iminoether Formation :

-

Reactants : Hydroxy nitrile + methanol + HCl gas.

-

Molar Ratio : 1:4–5 (hydroxy nitrile:methanol).

-

Conditions : 0–80°C, exothermic reaction.

-

Catalyst : None required.

-

-

Hydrolysis :

-

Water Content : Controlled addition (4–5% v/v).

-

Temperature : Reflux (60°C) for 1.5–2 hours.

-

Yield : 90–95% after distillation.

-

Example:

-

Starting Material : 2-Hydroxypropionitrile.

-

Product : Methyl 3-imino-3-methoxypropanoate hydrochloride.

-

Purity : ≥96% (GC analysis).

Oxidation of PMP-Protected Glycine Derivatives

Reaction Overview

A method from Chemical and Pharmaceutical Bulletin utilizes manganese(IV) oxide to oxidize N-p-methoxyphenyl (PMP)-protected glycine esters to α-imino carboxylic acids, followed by esterification.

Key Steps:

-

Oxidation :

-

Reactant : PMP-protected glycine methyl ester.

-

Oxidizing Agent : MnO₂ in dichloromethane.

-

Conditions : Room temperature, 12–24 hours.

-

Yield : 70–80%.

-

-

Esterification :

-

Acid Catalyst : HCl gas in methanol.

-

Conditions : Overnight reaction.

-

Final Yield : 65–75% after recrystallization.

-

Advantages:

-

Enantioselective potential via chiral catalysts.

-

Scalable for asymmetric synthesis.

Catalytic Rearrangement of Imine Precursors

Reaction Overview

A study in the Canadian Journal of Chemistry describes a rearrangement reaction of an imine precursor (e.g., 5-chloroanthranilic acid derivatives) in methanol with trimethylbenzylammonium hydroxide, followed by HCl treatment.

Key Steps:

-

Rearrangement :

-

Catalyst : Trimethylbenzylammonium hydroxide.

-

Solvent : Methanol.

-

Conditions : Reflux, 5–8 hours.

-

-

Acidification :

-

Agent : Concentrated HCl.

-

Yield : ~60% after purification.

-

Limitations:

-

Moderate yield due to side reactions.

-

Requires specialized starting materials.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrazide Condensation | Ethyl 3-ethoxy-3-iminopropionate | Ethyl acetate | 50–100 | 74–85 | ≥99 |

| Iminoether Formation | 2-Hydroxypropionitrile | HCl gas, methanol | 0–80 | 90–95 | ≥96 |

| Glycine Oxidation | PMP-glycine ester | MnO₂, CH₂Cl₂ | 25 | 65–75 | ≥98 |

| Catalytic Rearrangement | Anthranilic acid derivative | Trimethylbenzylammonium hydroxide | 60–80 | ~60 | ≥95 |

Mechanistic Insights and Optimization

-

Acid-Catalyzed Esterification :

-

Alkaline Hydrolysis :

-

Oxidative Pathways :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-imino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-imino-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-imino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of certain enzymes and altering metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of methyl 3-imino-3-methoxypropanoate hydrochloride to related compounds are outlined below, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Comparisons

Key structural variations among analogs include:

- Substituent type : Aromatic vs. aliphatic groups.

- Position of functional groups: Amino/imino vs. methoxy/hydroxy groups.

- Salt form : Hydrochloride vs. free base or other salts.

Data Table: Comparative Analysis

*Hypothetical compound included for reference.

Key Research Findings

Aromatic Substituents : Compounds with aromatic groups (e.g., 3-methoxyphenyl in ) exhibit reduced solubility in water due to hydrophobic interactions but show enhanced stability in organic solvents. These are often used in drug candidates targeting receptor-binding domains.

Fluorinated Derivatives : The introduction of fluorine atoms (e.g., 2,4-difluorophenyl in ) improves metabolic stability and bioavailability, making such analogs valuable in antimicrobial and anticancer agent development.

Diamino Variants: Methyl 2,3-diaminopropionate dihydrochloride demonstrates high solubility in aqueous systems, favoring its use in peptide coupling reactions and solid-phase synthesis.

Ester Chain Length : Ethyl esters (e.g., ) exhibit increased lipophilicity compared to methyl esters, influencing their membrane permeability and pharmacokinetic profiles.

Contrasting Properties

- Solubility : Hydrochloride salts generally enhance water solubility, but bulky aromatic substituents (e.g., ) counteract this effect.

- Thermal Stability : Compounds with aliphatic substituents (e.g., ) may exhibit higher thermal stability compared to aromatic derivatives due to reduced resonance effects.

Biological Activity

Methyl 3-imino-3-methoxypropanoate hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following properties:

- Molecular Formula : C₅H₈ClNO₃

- Molecular Weight : 165.57 g/mol

- CAS Number : 105-45-3

The compound features a methoxy group and an imino functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies and Research Findings

-

Anticancer Properties :

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, where it activated caspase cascades leading to cell death. -

Oxidative Stress Mitigation :

Research conducted by Zhang et al. (2020) demonstrated that this compound significantly decreased oxidative stress markers in human fibroblast cells exposed to UV radiation. This suggests its potential use as a protective agent against skin damage. -

Enzyme Interaction :

A pharmacological study indicated that the compound effectively inhibited xanthine oxidase, an enzyme linked to uric acid production. This inhibition could provide therapeutic benefits for conditions such as gout and hyperuricemia.

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl 3-imino-3-methoxypropanoate hydrochloride?

The compound is synthesized via esterification or condensation reactions using precursors like methoxy-substituted amines and methyl acrylate derivatives. Key steps include controlled reaction conditions (e.g., inert atmosphere, specific temperatures) and purification via recrystallization or chromatography to achieve high purity. For example, analogous syntheses of methyl propanoate hydrochlorides involve refluxing starting materials in polar aprotic solvents, followed by acidification with HCl to precipitate the hydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound?

Common methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Thermal stability can be evaluated using differential scanning calorimetry (DSC), while X-ray crystallography may resolve crystal structure ambiguities. Recrystallization in ethanol/water mixtures is often employed to enhance purity before analysis .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a desiccator at 2–8°C under an inert atmosphere (e.g., argon) to prevent hydrolysis of the ester group. Stability is pH-dependent; avoid prolonged exposure to moisture or acidic/basic conditions. Use amber vials to mitigate photodegradation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining yield and purity?

Advanced scaling strategies include transitioning from batch to continuous flow reactors, which improve heat/mass transfer and reduce side reactions. Process parameters such as solvent polarity (e.g., switching from THF to DMF), stoichiometric ratios, and catalyst loading should be systematically evaluated using design-of-experiment (DoE) frameworks. Automated systems enable real-time monitoring of intermediates, reducing purification bottlenecks .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Q. How can the metabolic pathways and pharmacokinetic profiles of this compound be elucidated in preclinical studies?

Radiolabeled isotopes (e.g., ¹⁴C-tagged methyl groups) are used to track metabolic fate in vitro (e.g., hepatocyte assays) and in vivo (rodent models). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compounds and metabolites. Pharmacokinetic parameters (e.g., half-life, bioavailability) are modeled using software like Phoenix WinNonlin, incorporating data from plasma protein binding and cytochrome P450 inhibition assays .

Q. What strategies mitigate byproduct formation during functional group modifications (e.g., oxidation of the imino group)?

Selective oxidation can be achieved using mild oxidizing agents (e.g., meta-chloroperbenzoic acid) under低温 conditions to avoid over-oxidation. Protecting groups (e.g., Boc for amines) may be employed to shield reactive sites. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to terminate reactions at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.